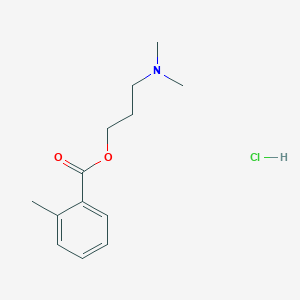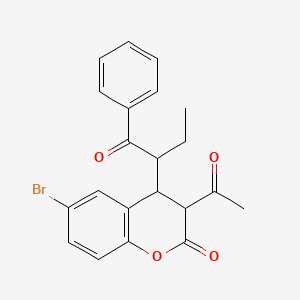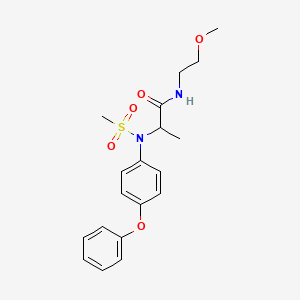![molecular formula C20H24ClN3O4S B4018479 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4018479.png)
2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
Descripción general
Descripción
2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide represents a compound of significant interest in the field of organic chemistry due to its complex structure and potential biological activities. The interest in such molecules arises from their diverse chemical reactions, physical and chemical properties, and synthesis methods, contributing to various applications in chemical research and development.
Synthesis Analysis
The synthesis of complex organic molecules like 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide often involves multi-step reactions including chlorination, oxidation, ammonolysis, and condensation of sulfonamides with heterocyclic carbimidates. An example includes the synthesis of related compounds through chlorination, optimizing process conditions such as reaction temperature and reagents ratio for maximum yield and purity (Zhang Zho, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific features such as heterocyclic systems, imide formation, and the ability of the molecule to adopt various conformations. Studies on related molecules have demonstrated the impact of molecular structure on the compound's properties and reactivity, highlighting the importance of molecular design in synthesis (P. Mocilac & J. Gallagher, 2013).
Chemical Reactions and Properties
The chemical reactivity of such benzamide derivatives can be influenced by the presence of substituents on the benzene ring, affecting reactions like aminolysis, cyclization, and interaction with sulfur dioxide. These reactions are crucial for modifying the compound's chemical properties for specific applications (L. I. Kas’yan et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and for its formulation for specific uses. The synthesis and crystal structure investigations provide insights into the compound's stability and solubility (L. Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties such as acidity, basicity, reactivity with other chemical groups, and the potential for forming hydrogen bonds are critical for the compound's application in chemical syntheses and potential biological activity. Investigations into substituted benzamide derivatives have shed light on these aspects, contributing to a deeper understanding of their chemical behavior (T. Romero & Angela Margarita, 2008).
Propiedades
IUPAC Name |
2-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-13(2)22-20(26)16-7-5-6-8-18(16)23-19(25)12-24(29(4,27)28)15-10-9-14(3)17(21)11-15/h5-11,13H,12H2,1-4H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMLDTPHHPBHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018399.png)
![2-[1-methyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018402.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4018403.png)

![methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4018412.png)
![2-[3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018419.png)
![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)

![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)



![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)
